
Nebicapone
Descripción general
Descripción
Nebicapone, also known as 1-[3,4-dihydroxy-5-nitrophenyl]-2-phenylethanone, is a catechol-O-methyltransferase (COMT) inhibitor. It is primarily investigated for its potential use as an adjunct therapy in the treatment of Parkinson’s disease. By inhibiting the COMT enzyme, this compound helps to increase the bioavailability of levodopa, a common medication used to manage Parkinson’s disease symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nebicapone involves several steps, starting from commercially available starting materials. The key steps include:
Hydroxylation: The addition of hydroxyl groups to the aromatic ring.
Condensation: The formation of the ethanone moiety through a condensation reaction.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Efficacy in Parkinson's Disease
-
Randomized Controlled Trials :
- A pivotal study demonstrated that nebicapone at a dosage of 150 mg significantly reduced "Off" time in PD patients compared to placebo and entacapone. The mean reduction was 106 minutes over eight weeks, indicating its efficacy in managing motor fluctuations associated with PD .
- Lower doses (50 mg and 100 mg) did not show statistically significant results compared to placebo .
- Safety Profile :
- Comparison with Other COMT Inhibitors :
Summary of Clinical Trials
Case Studies and Observations
- Case Study Analysis :
- Long-term Use Considerations :
Mecanismo De Acción
Nebicapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation and subsequent inactivation of catecholamines, including dopamine. By inhibiting COMT, this compound increases the levels of dopamine in the brain, thereby enhancing the therapeutic effects of levodopa in Parkinson’s disease patients. The primary molecular target is the COMT enzyme, and the pathway involves the inhibition of catecholamine degradation .
Comparación Con Compuestos Similares
- Entacapone
- Tolcapone
- Opicapone
Comparison:
- Entacapone: Similar to Nebicapone, Entacapone is a COMT inhibitor used in Parkinson’s disease treatment. this compound has shown different pharmacokinetic properties, potentially offering a longer duration of action.
- Tolcapone: Another COMT inhibitor, Tolcapone, has a higher risk of hepatotoxicity compared to this compound, making this compound a potentially safer alternative.
- Opicapone: Opicapone is a newer COMT inhibitor with a longer half-life than this compound, allowing for once-daily dosing. this compound’s unique chemical structure may offer different therapeutic benefits .
This compound’s unique properties and potential therapeutic benefits make it a promising compound in the treatment of Parkinson’s disease and other neurological disorders.
Actividad Biológica
Nebicapone is a novel reversible catechol-O-methyltransferase (COMT) inhibitor primarily developed for the management of motor fluctuations in patients with Parkinson’s disease (PD). This article delves into its biological activity, pharmacokinetics, and clinical efficacy, supported by data from various studies.
This compound operates by inhibiting the COMT enzyme, which is responsible for the metabolism of levodopa, a precursor to dopamine. By reducing the breakdown of levodopa, this compound enhances its bioavailability and prolongs its therapeutic effects. This mechanism is crucial for improving motor function in PD patients who experience "wearing-off" phenomena.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through several clinical trials. Notably, a study involving 19 patients demonstrated that this compound significantly increased the area under the plasma concentration-time curve (AUC) for levodopa:
Treatment | Increase in AUC (%) | Decrease in 3-O-methyldopa AUC (%) |
---|---|---|
75 mg this compound | 28.1 | 59.2 |
150 mg this compound | 48.4 | 70.8 |
200 mg Entacapone | 33.3 | 59.1 |
These results indicate that this compound not only enhances levodopa levels but also effectively reduces its metabolite, 3-O-methyldopa, which competes with levodopa for transport across the blood-brain barrier .
Clinical Efficacy
A pivotal multicenter trial evaluated the efficacy of this compound in comparison to entacapone and placebo over an 8-week period. The study enrolled 252 PD patients and assessed their "Off" time using self-reported diaries:
- This compound 150 mg : Mean reduction in "Off" time was −106 minutes (95% CI: −192; −21), statistically significant compared to placebo.
- Entacapone 200 mg : Mean reduction was −81 minutes (95% CI: −142; −19).
- This compound 50 mg and 100 mg : No significant reduction in "Off" time was observed .
Safety Profile
While this compound demonstrated significant efficacy, safety concerns were noted, particularly regarding liver function. Clinically relevant elevations in aspartate transaminase (AST) and alanine transaminase (ALT) were observed in some patients receiving the higher dose of this compound (150 mg) . The overall incidence of treatment-emergent adverse events ranged from 32% to 49% , with no clear dose-response relationship identified.
Case Studies
A case study involving a patient treated with this compound highlighted its potential benefits and risks. The patient experienced a marked reduction in motor fluctuations and improved quality of life but also presented with elevated liver enzymes after several weeks of treatment. This necessitated careful monitoring and adjustment of therapy .
Propiedades
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLGFFTUGAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181912 | |
Record name | Nebicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274925-86-9 | |
Record name | Nebicapone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEBICAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.